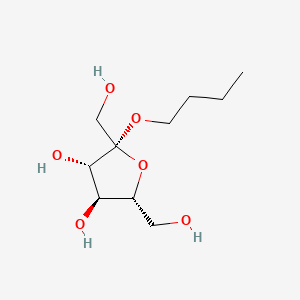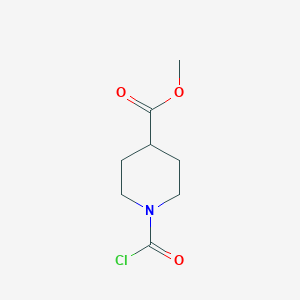
2-Propenamida, N-(4-benzoilfenil)-
Descripción general
Descripción
2-Propenamide, N-(4-benzoylphenyl)-, also known as N-(4-benzoylphenyl)acrylamide, is a chemical compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-Propenamide, 2-Propenamide, N-(4-benzoylphenyl)-(4-benzoylphenyl)- is not well understood. However, it is believed to act as a Michael acceptor, reacting with thiol groups in proteins and enzymes. This reaction can cause changes in the activity and function of these proteins and enzymes, leading to various physiological effects.
Biochemical and Physiological Effects
2-Propenamide, 2-Propenamide, N-(4-benzoylphenyl)-(4-benzoylphenyl)- has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Propenamide, 2-Propenamide, N-(4-benzoylphenyl)-(4-benzoylphenyl)- in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds and as a ligand in the synthesis of metal complexes. It is also relatively easy to synthesize and purify.
One of the limitations of using 2-Propenamide, 2-Propenamide, N-(4-benzoylphenyl)-(4-benzoylphenyl)- in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on various cell lines, and caution should be taken when handling this compound.
Direcciones Futuras
There are several future directions for the use of 2-Propenamide, 2-Propenamide, N-(4-benzoylphenyl)-(4-benzoylphenyl)- in scientific research. One potential direction is the development of new pharmaceuticals and agrochemicals based on this compound. Another direction is the synthesis of new metal complexes for catalytic applications. Further research is also needed to better understand the mechanism of action and physiological effects of this compound.
Conclusion
In conclusion, 2-Propenamide, 2-Propenamide, N-(4-benzoylphenyl)-(4-benzoylphenyl)- is a versatile chemical compound that has potential applications in various fields. Its unique properties and potential for use in the synthesis of various organic compounds and metal complexes make it an important compound for scientific research. Further research is needed to better understand its mechanism of action and physiological effects and to explore its potential applications in new fields.
Aplicaciones Científicas De Investigación
Polímeros termorreguladores
La N-(4-benzoilfenil)acrilamida (BPAm) se utiliza para crear polímeros termorreguladores con una temperatura crítica de disolución superior (UCST). Estos polímeros exhiben una transición de fase única en el agua, volviéndose solubles solo por encima de una cierta temperatura . Esta propiedad se aprovecha para desarrollar películas y fibras de hidrogel termófilas que se pueden utilizar para microactuadores, que son dispositivos que convierten los cambios de temperatura en movimiento mecánico .
Comonómeros foto entrecruzados
La BPAm sirve como comonómero foto entrecruzado en la síntesis de polímeros. Cuando se utiliza en la polimerización por radicales libres y transferencia de cadena de adición-fragmentación reversible (RAFT), la BPAm proporciona transiciones de fase de tipo UCST altamente estables. Esta estabilidad es crucial para aplicaciones que requieren un rendimiento constante durante muchos ciclos, como en dispositivos biomédicos .
Manipulación de puntos de nube
El punto de nube de un polímero, que es la temperatura a la que se vuelve insoluble en agua, se puede manipular variando la cantidad de acrilonitrilo en la alimentación cuando se utiliza BPAm. Esto permite un control preciso sobre la solubilidad del polímero, lo cual es esencial para crear materiales personalizados para aplicaciones específicas .
Películas de hidrogel y nanofibras
Los polímeros basados en BPAm se pueden procesar en películas de hidrogel y nanofibras con un diámetro promedio de 500 nm. Estos materiales se preparan mediante fundición en solución y electrohilado, seguido de irradiación UV. Son particularmente útiles en sistemas de administración de fármacos e ingeniería de tejidos debido a su biocompatibilidad y capacidad de respuesta a los cambios de temperatura .
Diseño de microactuadores
La naturaleza termorreguladora de los polímeros BPAm se explota en el diseño de microactuadores. Estos dispositivos pueden realizar movimientos controlados en respuesta a los cambios de temperatura, lo que los hace adecuados para aplicaciones de ingeniería de precisión donde se requieren acciones mecánicas a pequeña escala .
Nanociencia y nanotecnología
Los avances en nanociencia y nanotecnología han aprovechado la BPAm en el diseño de materiales a nanoescala basados en polímeros. Estos incluyen dendrímeros, partículas, varillas y tubos, que tienen una amplia gama de aplicaciones desde el diagnóstico médico hasta la detección ambiental .
Aplicaciones avanzadas
Las propiedades únicas de la BPAm la hacen adecuada para una variedad de aplicaciones avanzadas. Su capacidad para formar polímeros estables que se pueden manipular fácilmente la convierte en un componente valioso en el desarrollo de materiales inteligentes que pueden cambiar las propiedades en respuesta a estímulos ambientales .
Análisis de la estructura química
La estructura química de la BPAm es de interés en diversas aplicaciones de investigación. Comprender su estructura ayuda en la síntesis de nuevos compuestos con propiedades similares o mejoradas, que se pueden utilizar en detección química, catálisis y ciencia de materiales .
Propiedades
IUPAC Name |
N-(4-benzoylphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-2-15(18)17-14-10-8-13(9-11-14)16(19)12-6-4-3-5-7-12/h2-11H,1H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMGRWMGCRBVGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556567 | |
| Record name | N-(4-Benzoylphenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22421-62-1 | |
| Record name | N-(4-Benzoylphenyl)prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Benzoylphenyl)-2-propenamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4R,5R)-3,4-Dibenzoyloxy-5-isothiocyanatooxolan-2-yl]methyl benzoate](/img/structure/B1611589.png)
![Thiazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B1611590.png)






![1-[(Chloromethoxy)methoxy]-2-methoxyethane](/img/structure/B1611601.png)





